

N-Acetylhistidine as an Acetylated Enzyme Intermediate: A Technical Guide

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Compound of Interest

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Abstract

N-acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine, primarily recognized as a stable metabolite synthesized by the enzyme Histidine N-acetyltransferase (HisAT), also known as N-acetyltransferase 16 (NAT16). While its role as an osmolyte in the nervous system of poikilothermic vertebrates is well-established, its function as a transient acetylated enzyme intermediate in broader biochemical pathways is an area of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of N-acetylhistidine's enzymatic context, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic pathway and analytical workflows.

Introduction

N-acetylhistidine is formed through the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-histidine, a reaction catalyzed by Histidine N-acetyltransferase (EC 2.3.1.33). [1][2] Historically, NAH has been identified as a major endogenous metabolite in the brain and ocular tissues of fish, amphibians, and reptiles, where it functions as a critical osmolyte.[3] In mammals, its concentrations are significantly lower, though it is detected in plasma and cerebrospinal fluid, suggesting a conserved, albeit less prominent, physiological role.[2]

The concept of N-acetylhistidine as an "acetylated enzyme intermediate" primarily stems from its position as the product of the HisAT-catalyzed reaction, which can be considered an intermediate in the broader metabolic fate of L-histidine.^[1] While direct evidence of NAH acting as a transient, covalent intermediate that subsequently donates its acetyl group in other enzymatic reactions is limited in the current literature, the possibility remains a subject of scientific inquiry. This guide will focus on the well-characterized role of NAH in the context of its synthesis by HisAT and provide the necessary tools for researchers to investigate its potential broader functions.

Quantitative Data

The following tables summarize the available quantitative data regarding N-acetylhistidine concentrations in various biological tissues and the kinetic parameters of the primary enzyme responsible for its synthesis, human Histidine N-acetyltransferase (NAT16).

Table 1: Concentration of N-Acetylhistidine in Biological Tissues

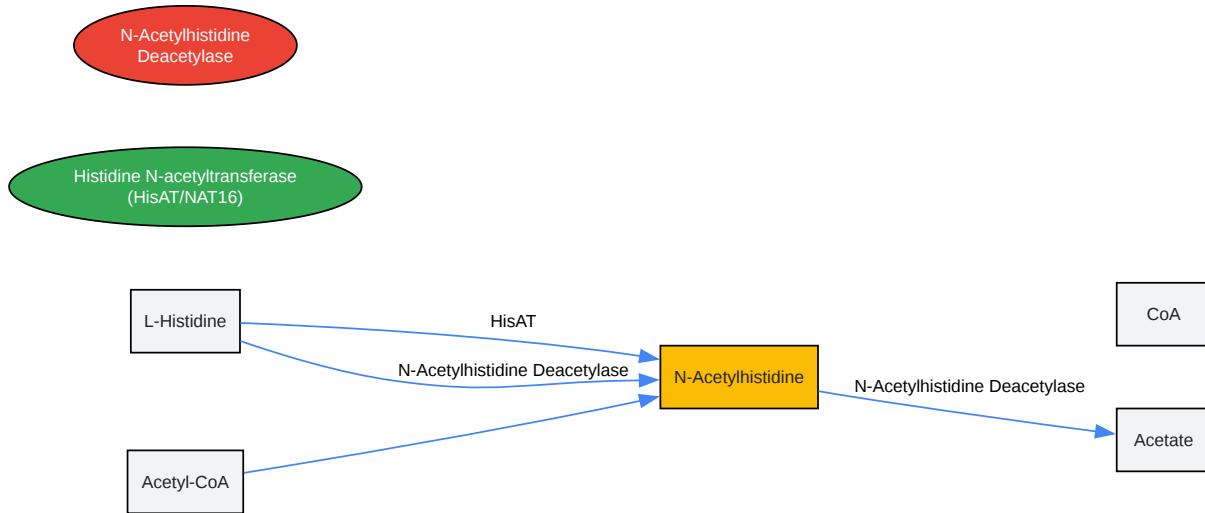
Tissue	Species	Concentration ($\mu\text{mol/g}$ wet weight)	Reference
Lens	Carp (<i>Cyprinus carpio</i>)	~12,000	[4]
Brain	Teleost Fish	High (major osmolyte)	[3]
Retina	Poikilothermic Vertebrates	Prominent	[4]
Plasma	Human	Detected	[5]
Cerebrospinal Fluid	Human	Detected	[5]
Skeletal Muscle	Poikilothermic Vertebrates	Varies	[4]

Table 2: Kinetic Parameters of Human Histidine N-acetyltransferase (NAT16)

Substrate	Enzyme Variant	Apparent KM	Reference
L-Histidine	Wild-Type	93 ± 21 μM	[5]
L-Histidine	F63S	333 ± 46 μM	[5]
Acetyl-CoA	Wild-Type	10.8 ± 1.6 μM	[5]
Acetyl-CoA	F63S	17.6 ± 2.6 μM	[5]
L-Arginine	Wild-Type	~1 mM	[5]
L-Lysine	Wild-Type	~1 mM	[5]

Signaling and Metabolic Pathways

The primary pathway involving N-acetylhistidine is its own synthesis and degradation. The synthesis is a single-step enzymatic reaction, while its degradation to L-histidine and acetate is catalyzed by N-acetylhistidine deacetylase.



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Biosynthesis and degradation of N-acetylhistidine.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of N-acetylhistidine and its associated enzyme, Histidine N-acetyltransferase.

Histidine N-acetyltransferase (HisAT) Activity Assay

This protocol is adapted from general fluorometric assays for histone acetyltransferases and is optimized for HisAT. The assay measures the production of Coenzyme A (CoA), a product of the acetyl transfer reaction.

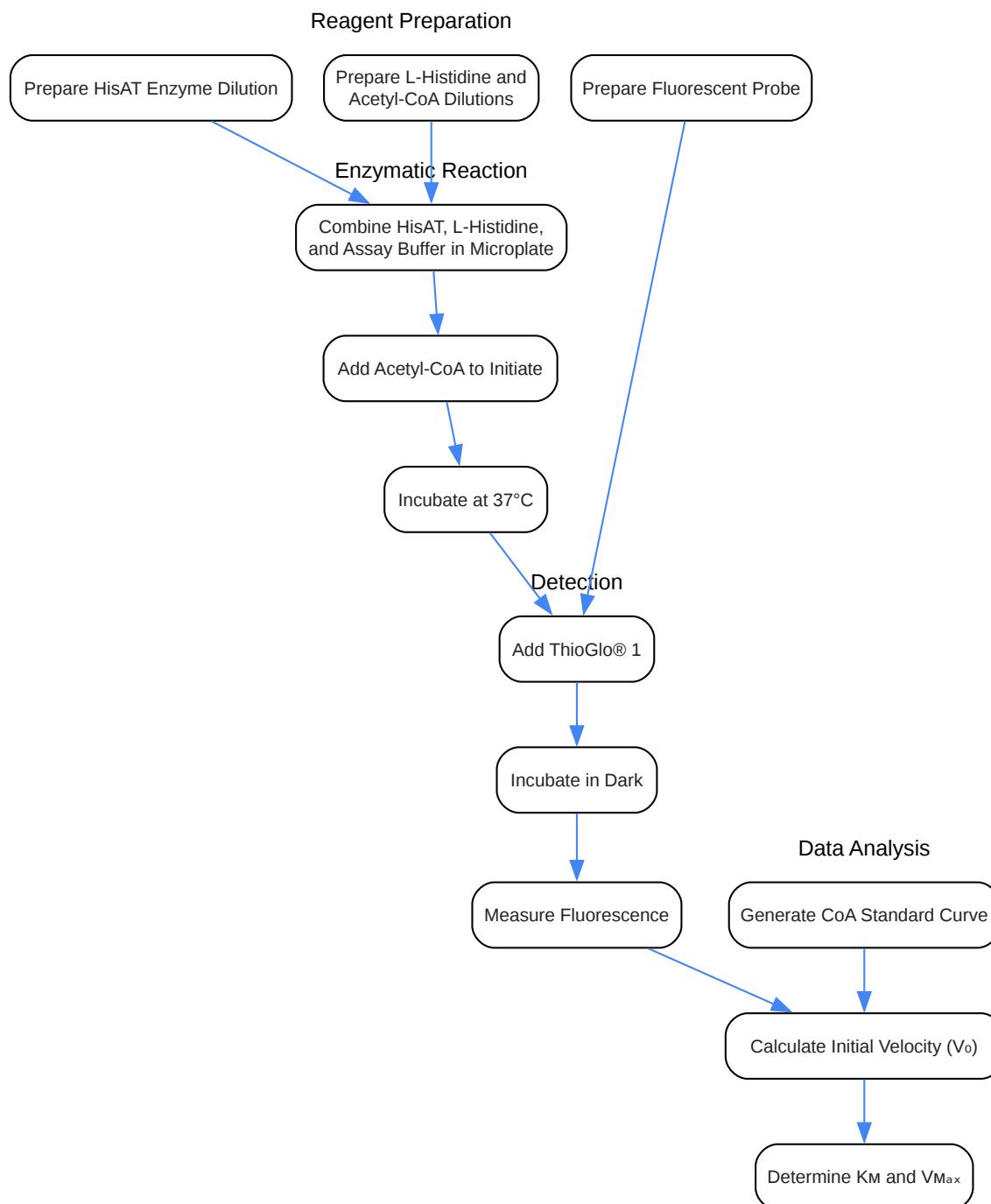
Materials:

- Purified recombinant HisAT/NAT16 enzyme
- L-Histidine stock solution (e.g., 100 mM in assay buffer)
- Acetyl-CoA stock solution (e.g., 10 mM in assay buffer)
- HisAT Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT
- ThioGlo® 1 or similar thiol-reactive fluorescent probe
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a series of L-histidine dilutions in HisAT Assay Buffer to determine the KM.
 - Prepare a working solution of Acetyl-CoA in HisAT Assay Buffer (e.g., 1 mM).
 - Prepare a working solution of ThioGlo® 1 in a suitable solvent as per the manufacturer's instructions.

- Enzyme Reaction:
 - In each well of the 96-well plate, add 25 μ L of HisAT Assay Buffer.
 - Add 5 μ L of the L-histidine dilution series.
 - Add 10 μ L of a suitable concentration of purified HisAT enzyme.
 - Initiate the reaction by adding 10 μ L of the Acetyl-CoA working solution. The final reaction volume is 50 μ L.
 - Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Detection:
 - Stop the reaction by adding a suitable quenching agent if necessary (this may depend on the specific fluorescent probe used).
 - Add the ThioGlo® 1 working solution to each well according to the manufacturer's protocol.
 - Incubate in the dark for 15-30 minutes.
- Measurement:
 - Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 384/513 nm for ThioGlo® 1).
- Data Analysis:
 - Generate a standard curve using known concentrations of CoA to convert fluorescence units to moles of product formed.
 - Calculate the initial reaction velocity (V_0) for each substrate concentration.
 - Plot V_0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and V_{max} .

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Workflow for the HisAT fluorometric activity assay.

Quantification of N-Acetylhistidine in Biological Tissues by HPLC

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of N-acetylhistidine in tissue samples.

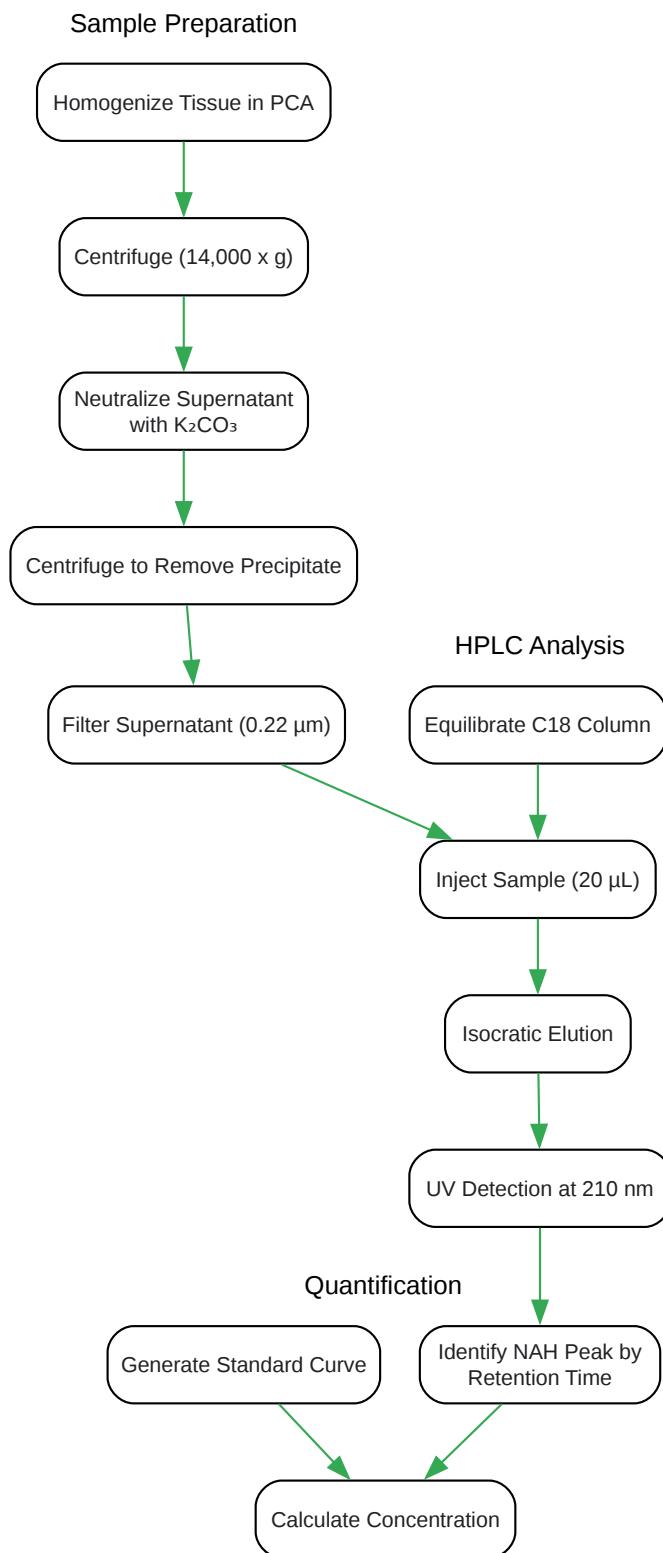
Materials:

- Tissue sample (e.g., brain, muscle)
- Perchloric acid (PCA), 0.4 M
- Potassium carbonate (K_2CO_3), 2 M
- N-acetylhistidine standard
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Mobile Phase: 50 mM potassium phosphate buffer (pH 3.0) with 5% acetonitrile
- 0.22 μ m syringe filters

Procedure:

- Sample Preparation:
 - Homogenize the frozen tissue sample in 10 volumes of ice-cold 0.4 M PCA.
 - Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
 - Collect the supernatant and neutralize it by adding 2 M K_2CO_3 dropwise until the pH is approximately 7.0.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the potassium perchlorate.
 - Filter the supernatant through a 0.22 μ m syringe filter into an HPLC vial.

- HPLC Analysis:
 - Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.
 - Set the UV detector to 210 nm.
 - Inject 20 μ L of the prepared sample.
 - Run the analysis isocratically for a sufficient time to allow for the elution of N-acetylhistidine.
- Quantification:
 - Prepare a standard curve by injecting known concentrations of N-acetylhistidine.
 - Identify the N-acetylhistidine peak in the sample chromatogram by comparing the retention time with the standard.
 - Calculate the concentration of N-acetylhistidine in the sample by comparing the peak area to the standard curve.

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Workflow for HPLC quantification of N-acetylhistidine.

Identification and Relative Quantification of N-Acetylhistidine by ^1H -NMR Spectroscopy

This protocol provides a general framework for the analysis of N-acetylhistidine in biological extracts using proton Nuclear Magnetic Resonance (^1H -NMR).

Materials:

- Lyophilized biological extract
- Deuterated water (D_2O)
- Internal standard (e.g., DSS or TSP)
- NMR spectrometer
- NMR tubes

Procedure:

- Sample Preparation:
 - Dissolve a known weight of the lyophilized extract in a precise volume of D_2O containing a known concentration of an internal standard.
 - Adjust the pH to ~ 7.4 using dilute DCl or NaOD in D_2O .
 - Transfer the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire a 1D ^1H -NMR spectrum using a standard pulse program with water suppression (e.g., NOESYPRESAT).
 - Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T_1 of the signals of interest to allow for full relaxation and accurate quantification.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
 - Reference the spectrum to the internal standard signal (e.g., DSS at 0.0 ppm).
 - Identify the characteristic signals of N-acetylhistidine (singlet for the acetyl group protons at ~2.0 ppm and signals for the imidazole protons at ~7.1 and ~7.8 ppm).
 - Integrate the area of a well-resolved N-acetylhistidine peak and the peak of the internal standard.
 - Calculate the concentration of N-acetylhistidine relative to the known concentration of the internal standard, accounting for the number of protons contributing to each signal.

Conclusion

N-acetylhistidine stands as a significant metabolite, particularly in non-mammalian vertebrates, with its synthesis tightly regulated by Histidine N-acetyltransferase. While its role as a stable product of this reaction is well-documented, its potential function as a transient acetylated enzyme intermediate in other biochemical transformations remains an intriguing area for future research. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of N-acetylhistidine in health and disease. The detailed methodologies for enzyme activity assays and quantification will be instrumental in elucidating its metabolic pathways and potential as a therapeutic target or biomarker.

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